2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide
Description
The compound 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide features a 1,2,4-triazole core substituted with a 4-chlorophenylaminomethyl group at position 5, a phenyl group at position 4, and a propanohydrazide moiety linked via a thioether bridge at position 3. This structure combines pharmacophoric elements associated with antimicrobial, anticancer, and antioxidant activities, as seen in related triazole derivatives . The propanohydrazide side chain may enhance solubility and metal-chelating properties compared to simpler acetohydrazide analogs .
Properties
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6OS/c1-12(17(26)22-20)27-18-24-23-16(25(18)15-5-3-2-4-6-15)11-21-14-9-7-13(19)8-10-14/h2-10,12,21H,11,20H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQRASWKOBFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)SC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112404 | |
| Record name | Propanoic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-33-2 | |
| Record name | Propanoic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to interact with a variety of enzymes and receptors.
Mode of Action
It’s known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Biological Activity
2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide is a complex organic compound that incorporates a triazole ring and a hydrazide moiety, suggesting significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Thioether Linkage : Enhances the compound's reactivity and biological interactions.
- Hydrazide Group : Imparts additional biological activity, particularly in cancer therapy.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies involving related triazole compounds, minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL were reported against resistant strains such as Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole derivative A | 0.25 | S. aureus |
| Triazole derivative B | 0.5 | E. coli |
| 2-[(5-{...}] | TBD | TBD |
Antifungal Activity
The triazole moiety is particularly known for its antifungal properties. Similar compounds have been documented to inhibit fungal growth effectively, making them candidates for treating infections caused by fungi like Candida albicans.
Anticancer Activity
The compound's hydrazide component may contribute to its anticancer potential. Studies on related triazole-thione derivatives have demonstrated activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HCT-116 | 6.2 | Triazole-thione A |
| T47D | 27.3 | Triazole-thione B |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Receptor Modulation : Interaction with specific cellular receptors could enhance or inhibit signaling pathways relevant to tumor growth or microbial resistance.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A comparative analysis of various triazole derivatives showed that those with substituted phenyl groups exhibited enhanced antibacterial properties compared to standard antibiotics .
- Antifungal Screening : Compounds similar to the target compound were tested against a panel of fungi, revealing significant inhibition at low concentrations .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole derivatives with appropriate thio and hydrazine reagents. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide have demonstrated significant activity against various bacterial strains and fungi. A study reported that certain synthesized triazole derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
Case Studies
- Antifungal Activity : A study focused on the synthesis of novel 4-amino triazole derivatives revealed that some compounds exhibited potent antifungal activity against Candida species. The mechanism was attributed to the inhibition of fungal enzyme pathways critical for cell wall synthesis .
- In Vivo Studies : In vivo studies have shown that triazole derivatives can significantly reduce fungal load in infected animal models, indicating their potential as therapeutic agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred from structural similarity to antimicrobial triazoles in .
Physicochemical Properties
- Melting Points: Derivatives with bulky substituents (e.g., 4-bromophenyl in compound 17 ) exhibit higher melting points (168–169°C) compared to methoxy-substituted analogs (121–122°C), suggesting enhanced crystallinity due to halogen interactions . The propanohydrazide chain in the target compound may reduce melting points relative to acetophenone derivatives due to increased flexibility.
- Solubility: Hydrazide groups improve aqueous solubility compared to nonpolar acetophenone or thiazole derivatives .
Q & A
Q. Basic
- IR spectroscopy : Essential for detecting functional groups like hydrazide (-NH-NH₂), triazole (C=N), and thioether (C-S) .
- ¹H and ¹³C NMR : Critical for mapping proton/carbon environments, such as distinguishing substituents on the triazole ring and chlorophenyl group .
- High-resolution mass spectrometry (HR-MS) : Provides exact mass data to confirm molecular formula .
- HPLC : Validates purity (>95% by area under the curve) and detects impurities .
How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Advanced
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Temperature control : Cyclization reactions often require reflux (70–80°C), while thioether formation may proceed at room temperature .
- Catalysts : Triethylamine or other bases improve nucleophilic substitution efficiency .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography removes byproducts .
Example : Refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol yields thiosemicarbazide intermediates with >80% yield .
What strategies are recommended for analyzing contradictory data in biological activity reports across studies?
Q. Advanced
- Comparative assays : Standardize in vitro protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) against reference compounds .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing 4-chlorophenyl with methoxyphenyl alters lipophilicity and activity) .
- Molecular modeling : Use docking simulations to assess binding affinity variations due to tautomeric equilibria (e.g., thione-thiol forms) .
- Replicate conditions : Control variables like solvent (DMSO vs. saline) and cell lines to isolate discrepancies .
How does the introduction of specific functional groups influence pharmacokinetic properties?
Q. Advanced
- Chlorophenyl group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
- Thioether linkage : Increases metabolic stability by resisting oxidative degradation compared to ethers .
- Hydrazide moiety : May confer hydrogen-bonding capacity, affecting solubility and target binding .
Data example : Analogues with 4-methylpiperazine substituents show improved bioavailability due to balanced logP and hydrogen-bond donors .
What are the key considerations in designing experiments to evaluate thione-thiol tautomerism in this compound?
Q. Advanced
- Spectroscopic methods :
- IR : Detect C=S (thione, ~1250 cm⁻¹) vs. S-H (thiol, ~2550 cm⁻¹) stretches .
- NMR : Monitor chemical shift changes in D₂O (thiol proton exchange) .
- Computational analysis : DFT calculations predict tautomer stability (e.g., thione form dominates in non-polar solvents) .
- pH-dependent studies : Thiolate formation in basic conditions alters reactivity and spectroscopic signatures .
How can researchers validate the anti-inflammatory activity of this compound against conflicting literature reports?
Q. Advanced
- Mechanistic studies : Measure COX-1/COX-2 inhibition ratios using enzyme-linked immunosorbent assays (ELISA) .
- In vivo models : Compare edema reduction in carrageenan-induced rat paw assays with positive controls (e.g., indomethacin) .
- Dose-response analysis : Resolve discrepancies by testing a broader concentration range (e.g., 1–100 μM) .
What methodologies are recommended for assessing metabolic stability in preclinical studies?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 inhibition screening : Identify interactions using fluorogenic substrates for CYP3A4, CYP2D6, etc. .
- Plasma stability tests : Monitor degradation in plasma (37°C, 1–24 hours) to predict in vivo half-life .
How can computational chemistry aid in predicting the compound’s reactivity and bioactivity?
Q. Advanced
- Docking simulations : Predict binding modes to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .
- QSAR models : Correlate substituent electronegativity or steric parameters with biological activity .
- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .
What experimental approaches resolve low solubility issues during formulation?
Q. Advanced
- Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrins to improve solubility without altering activity .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
